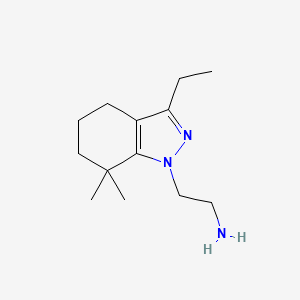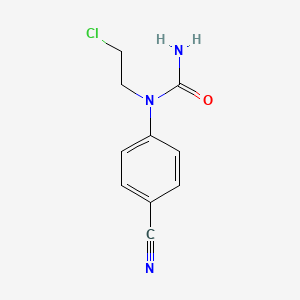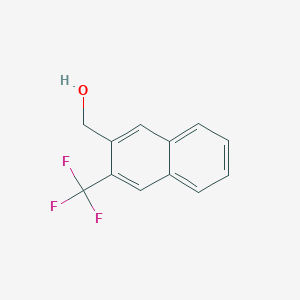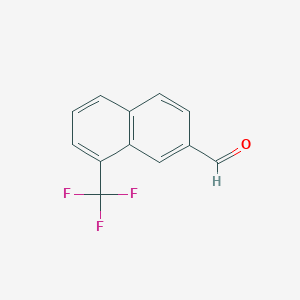
5-(Trifluoromethoxy)naphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethoxy)naphthalen-2-amine is an organic compound that features a naphthalene ring substituted with a trifluoromethoxy group at the 5-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethoxy)naphthalen-2-amine typically involves the introduction of the trifluoromethoxy group onto a naphthalene derivative, followed by the introduction of the amine group. One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group. This can be achieved through transition-metal catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling . The reaction conditions often include the use of palladium catalysts and boronic acids or esters as coupling partners .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes as described above. The choice of reagents and reaction conditions would be optimized for scalability, cost-effectiveness, and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethoxy)naphthalen-2-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro group, if present, can be reduced back to the amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, particularly at positions ortho and para to the trifluoromethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the naphthalene ring.
Scientific Research Applications
5-(Trifluoromethoxy)naphthalen-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique trifluoromethoxy group can impart desirable properties such as increased lipophilicity and metabolic stability.
Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its aromatic structure and potential for functionalization.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, where the trifluoromethoxy group can enhance performance characteristics.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethoxy)naphthalen-2-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity by altering its electronic and steric properties. The amine group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethoxy)naphthalen-2-amine: Similar structure but with the trifluoromethoxy group at a different position.
5-(Trifluoromethyl)naphthalen-2-amine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-Aminonaphthalene: Lacks the trifluoromethoxy group, making it less lipophilic and potentially less stable.
Uniqueness
5-(Trifluoromethoxy)naphthalen-2-amine is unique due to the presence of both the trifluoromethoxy and amine groups on the naphthalene ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity, metabolic stability, and potential for diverse chemical modifications. These properties make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
1261869-15-1 |
|---|---|
Molecular Formula |
C11H8F3NO |
Molecular Weight |
227.18 g/mol |
IUPAC Name |
5-(trifluoromethoxy)naphthalen-2-amine |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)16-10-3-1-2-7-6-8(15)4-5-9(7)10/h1-6H,15H2 |
InChI Key |
JCVNJDMIVIBELD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)C(=C1)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Methoxyphenyl)imidazo[1,2-A]pyridine](/img/structure/B11882418.png)




![6-Methyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11882444.png)








